molecular formula C14H8BrF3N4S B8591171 N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B8591171
M. Wt: 401.21 g/mol
InChI Key: IINXJTWOYSHZOL-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H8BrF3N4S and its molecular weight is 401.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8BrF3N4S

Molecular Weight

401.21 g/mol

IUPAC Name

N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H8BrF3N4S/c15-9-3-8(11-6-19-7-23-11)4-10(5-9)21-13-20-2-1-12(22-13)14(16,17)18/h1-7H,(H,20,21,22)

InChI Key

IINXJTWOYSHZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC(=C2)C3=CN=CS3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Pd(OAc)2 (19 mg, 0.085 mmol) and butyl di-1-adamantyl phosphine (61 mg, 0.18 mmol) in THF (12.8 mL) was stirred for 15 min. Intermediate 10 (755 mg, 1.70 mmol), 5-bromo-1,3-thiazole (760 μL, 8.50 mmol), potassium fluoride (296 mg, 5.10 mmol), and water (4.25 mL) were then added, and the mixture was heated to 75° C. overnight. After cooling to rt, the mixture was diluted with 100 mL EtOAc and washed with 100 mL brine. A bright yellow solid remained undissolved on the walls of the separatory funnel, which was thus rinsed with 100 mL THF. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. Purification by Chromatography on silica gel (40 g; dry load; 100:0 to 50:50 hexanes:EtOAc over 25 minutes) provided N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (449 mg, 1.12 mmol, 66%) as an off-white solid. MS APCI: [M+H]+ m/z 403.0. 1H NMR (400 MHz, (CD3)2CO): δ 9.46 (s, 1H); 9.03 (s, 1H); 8.89 (d, J=4.9 Hz, 1H); 8.32-8.26 (m, 2H); 8.16 (s, 1H); 7.59 (s, 1H); 7.33 (d, J=4.9 Hz, 1H). rhSYK activity=++.
Name
Intermediate 10
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
760 μL
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Name
Quantity
12.8 mL
Type
solvent
Reaction Step Three
Quantity
19 mg
Type
catalyst
Reaction Step Three

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